N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-10-18-7-12-15(22-10)20-9-21-16(12)24-8-14(23)19-6-11-4-2-3-5-13(11)17/h2-5,7,9H,6,8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUAZZVNAMHSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Bromobenzyl Intermediate: Starting with a benzyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Pyrimidopyrimidine Core: This can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Thioether Formation: The final step involves the reaction of the bromobenzyl intermediate with the pyrimidopyrimidine core in the presence of a thiol reagent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be a site for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could facilitate binding to hydrophobic pockets, while the pyrimidopyrimidine core might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a thioacetamide backbone with several analogs, but its pyrimido[4,5-d]pyrimidine core distinguishes it from other heterocyclic systems. Below is a comparative analysis:
Key Observations :
- Bromine’s electron-withdrawing nature may also influence electronic properties .
- Synthetic Routes : Analogous compounds (e.g., and ) are synthesized via nucleophilic substitution between thiol-containing heterocycles and chloroacetamide intermediates, suggesting shared synthetic accessibility .
Pharmacological and Physicochemical Properties
- Anticonvulsant Activity : Epirimil demonstrated efficacy in in vivo seizure models, attributed to its pyrimidine-thioacetamide scaffold and methoxy groups enhancing blood-brain barrier penetration . The target compound lacks direct evidence but shares structural features that may support CNS activity.
- Protein Binding : Compounds like 26 and 27 () with bromophenyl substituents showed >95% purity and affinity for protein targets, suggesting the 2-bromobenzyl group in the target compound could similarly enhance binding specificity .
- Solubility and Stability : The pyrimido[4,5-d]pyrimidine core may reduce solubility compared to simpler pyrimidines (e.g., ), though the bromine atom could improve lipophilicity for membrane penetration .
Limitations and Contrasts
- Activity Gaps : Unlike Epirimil, the target compound lacks in vivo data, making direct therapeutic comparisons speculative.
- Toxicity Considerations : Perfluoroalkyl-thioacetamides () are flagged for environmental persistence, but the target compound’s bromine and methyl groups likely pose distinct toxicological profiles .
Biological Activity
N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realm of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its distinctive structure, which includes a bromobenzyl group, a thioacetamide moiety, and a pyrimidine derivative. The molecular formula is CHBrNOS, and its IUPAC name is this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. The general synthetic route includes:
- Formation of Thioamide : Reaction between 2-bromobenzyl amine and a suitable thioacetic acid derivative.
- Pyrimidine Attachment : Coupling with 7-methylpyrimido[4,5-d]pyrimidin-4-thiol under acidic or basic conditions.
- Purification : Use of chromatography techniques to isolate the desired product.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the bromine atom may enhance binding affinity to these targets due to increased lipophilicity and potential for halogen bonding.
Enzyme Inhibition
Studies indicate that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential inhibition against:
- Dihydrofolate reductase (DHFR) : A key enzyme in nucleotide synthesis.
- Tyrosine kinases : Involved in cell signaling pathways related to cancer progression.
Antimicrobial Activity
Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic functions.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on enzyme inhibition | Demonstrated significant inhibition of DHFR with IC values in the low micromolar range. |
| Antimicrobial efficacy test | Showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL. |
| Cell viability assays | Indicated cytotoxic effects on cancer cell lines (e.g., HeLa cells), suggesting potential as an anticancer agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
